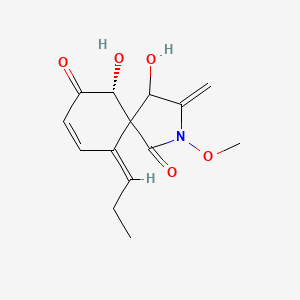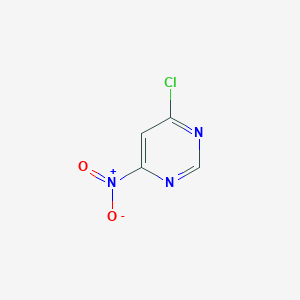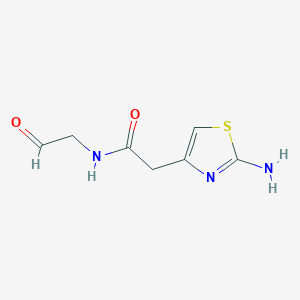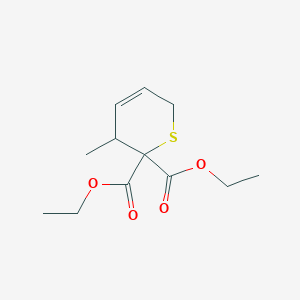
Diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate is a heterocyclic compound that features a thiopyran ring, which is a sulfur-containing six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate involves the thia-Diels–Alder reaction. This reaction typically involves the use of hetaryl thioketones and nonactivated 1,3-dienes. The reaction proceeds via a diradical mechanism, leading to the formation of the thiopyran ring . The reaction conditions often include room temperature and the use of excess m-chloroperbenzoic acid (m-CPBA) for oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the thia-Diels–Alder reaction remains a key synthetic route. The scalability of this reaction and the availability of starting materials make it a viable option for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-CPBA, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: The compound can undergo substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: m-CPBA at room temperature.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: More saturated thiopyran derivatives.
Substitution: Ester-substituted thiopyran derivatives.
Applications De Recherche Scientifique
Diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research into its potential as a pharmacophore for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action for diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity. The ester groups can also undergo hydrolysis or transesterification, affecting the compound’s behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Thiopyran-3-carboxaldehyde, 5,6-dihydro-2,6-dimethyl-: Similar structure but with different functional groups.
3,4-Dihydro-6-methyl-2H-pyran-2-one: Contains an oxygen atom instead of sulfur.
3(2H)-Thiophenone, dihydro-2-methyl-: Another sulfur-containing heterocycle with a different ring structure.
Uniqueness
Diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate is unique due to its combination of a thiopyran ring with ester functional groups, providing a versatile scaffold for further chemical modifications and applications.
Propriétés
Numéro CAS |
115961-71-2 |
|---|---|
Formule moléculaire |
C12H18O4S |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
diethyl 5-methyl-2,5-dihydrothiopyran-6,6-dicarboxylate |
InChI |
InChI=1S/C12H18O4S/c1-4-15-10(13)12(11(14)16-5-2)9(3)7-6-8-17-12/h6-7,9H,4-5,8H2,1-3H3 |
Clé InChI |
PXDUUYMKJSWXID-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C(C=CCS1)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



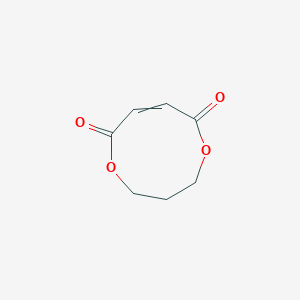
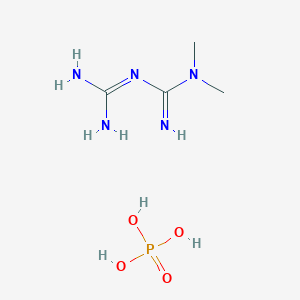
![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
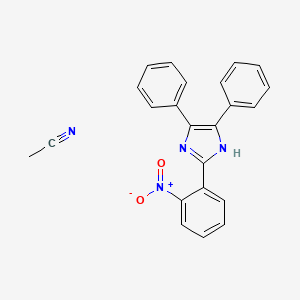
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)


![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)

